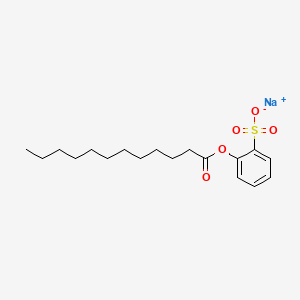
Sodium dodecanoyloxybenzenesulfonate
Cat. No. B3058202
Key on ui cas rn:
88380-00-1
M. Wt: 378.5 g/mol
InChI Key: PEVPCUFZCODDGN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US06159919
Procedure details


One-hundred grams of sodium p-phenolsulfonate which was previously dehydrated was dispersed in 300 g of dimethylformamide (hereinafter simply referred to as "DMF"), and lauroyl chloride at 50° C. was added dropwise to the above mixture over a period of 30 minutes while stirring with a magnetic stirrer. After completing the dropwise addition, the components were allowed to react with one another for 3 hours. Thereafter, the DMF was distilled off at 100° C. under a reduced pressure of 0.5 to 1 mmHg. After rinsing the resulting mixture with acetone, recrystallization was carried out in a water/acetone solvent (molar ratio 1:1), to give sodium lauroyloxybenzenesulfonate (yield 85%).
Name
sodium p-phenolsulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Yield
85%
Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[C:6](O)=[CH:5][CH:4]=[C:3]([S:8]([O-:11])(=[O:10])=[O:9])[CH:2]=1.[Na+:12].[C:13](Cl)(=[O:25])[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24].CN(C)C=[O:30]>>[C:13]([O:25][C:4]1[CH:5]=[CH:6][CH:1]=[CH:2][C:3]=1[S:8]([O-:11])(=[O:10])=[O:9])(=[O:30])[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24].[Na+:12] |f:0.1,4.5|
|
Inputs


Step One
|
Name
|
sodium p-phenolsulfonate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC(=CC=C1O)S(=O)(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
300 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCC)(=O)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring with a magnetic stirrer
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 50° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise to the above mixture over a period of 30 minutes
|
|
Duration
|
30 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the dropwise addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to react with one another for 3 hours
|
|
Duration
|
3 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Thereafter, the DMF was distilled off at 100° C. under a reduced pressure of 0.5 to 1 mmHg
|
WASH
|
Type
|
WASH
|
|
Details
|
After rinsing the resulting mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
with acetone, recrystallization
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCCCCCCC)(=O)OC1=C(C=CC=C1)S(=O)(=O)[O-].[Na+]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 85% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
